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Compound of Interest

Compound Name: Triacontyl palmitate

Cat. No.: B3054421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triacontyl palmitate is a long-chain wax ester composed of palmitic acid, a 16-carbon

saturated fatty acid, and triacontanol, a 30-carbon saturated fatty alcohol. As a component of

various natural waxes, its characterization is crucial in fields ranging from materials science to

drug delivery and formulation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

non-destructive analytical technique that provides detailed information about the molecular

structure of organic compounds. This application note provides a comprehensive guide to the

structural elucidation of triacontyl palmitate using ¹H and ¹³C NMR spectroscopy, including

detailed experimental protocols and data interpretation.

Structural Confirmation and Data
The structure of triacontyl palmitate is confirmed by identifying the characteristic NMR signals

corresponding to the palmitate and triacontanol moieties and the ester linkage that connects

them.

Structure:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for triacontyl
palmitate. The assignments are based on the analysis of its constituent parts, palmitic acid

and triacontanol, and known chemical shift ranges for long-chain esters.[1]
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Table 1: ¹H NMR Spectral Data for Triacontyl Palmitate
(Predicted)

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

a ~4.05 Triplet 2H -CH₂-O-C=O

b ~2.28 Triplet 2H -CH₂-C=O

c ~1.62 Multiplet 4H

-CH₂-CH₂-O-

C=O, -CH₂-CH₂-

C=O

d ~1.25 Broad Singlet ~80H
-(CH₂)n- (bulk

methylene)

e ~0.88 Triplet 6H
-CH₃ (terminal

methyls)

Table 2: ¹³C NMR Spectral Data for Triacontyl Palmitate
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Signal Chemical Shift (δ, ppm) Assignment

1 ~174.0 C=O (Ester carbonyl)[1]

2 ~64.4
-O-CH₂- (Oxymethylene of

triacontanol)[1]

3 ~34.5
-CH₂-C=O (α-methylene of

palmitate)[1]

4 ~31.9
-(CH₂)n- (bulk methylene near

terminals)

5 ~29.7 -(CH₂)n- (bulk methylene)

6 ~29.4 -(CH₂)n- (bulk methylene)

7 ~29.3 -(CH₂)n- (bulk methylene)

8 ~28.7 -CH₂-CH₂-O-

9 ~25.9 -CH₂-CH₂-C=O

10 ~25.0 -(CH₂)n- (bulk methylene)

11 ~22.7 -CH₂-CH₃

12 ~14.1 -CH₃ (terminal methyls)

Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.

Sample Purity: Ensure the triacontyl palmitate sample is of high purity to avoid interfering

signals.

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-

chain esters.

Concentration:
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For ¹H NMR, dissolve 5-10 mg of triacontyl palmitate in approximately 0.6-0.7 mL of

CDCl₃.

For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is

recommended due to the lower natural abundance of the ¹³C isotope.

Procedure:

Weigh the desired amount of triacontyl palmitate directly into a clean, dry vial.

Add the deuterated solvent.

Gently warm and vortex the vial to ensure complete dissolution. Long-chain waxes may

require slight heating to fully dissolve.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any

particulate matter, the solution can be filtered through a small plug of glass wool in the

pipette.

Ensure the sample height in the NMR tube is at least 4 cm to be within the detection

region of the NMR coil.

Cap the NMR tube securely.

NMR Data Acquisition
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR Parameters (Typical):

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 8 to 16 scans are typically sufficient.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): 0-12 ppm.

¹³C NMR Parameters (Typical):

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 0-200 ppm.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity and improve spectral resolution.

Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26

ppm for ¹H and the central peak of the triplet at 77.16 ppm for ¹³C can be used as internal

references.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons for each signal.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the structural elucidation process.
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Caption: Workflow for NMR-based structural elucidation of triacontyl palmitate.

Signaling Pathway of Structural Confirmation
The logical pathway for confirming the structure of triacontyl palmitate from its NMR data is

outlined below.

Caption: Logical pathway for structural confirmation using key NMR signals.

Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of long-

chain esters like triacontyl palmitate. By following the detailed protocols for sample

preparation, data acquisition, and processing outlined in this application note, researchers can

confidently confirm the identity and purity of their samples. The characteristic chemical shifts in

both ¹H and ¹³C NMR spectra provide a definitive fingerprint for the molecule, enabling its clear

identification in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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